molecular formula C2H4Cl4P2 B1347013 1,2-Bis(dichlorophosphino)ethane CAS No. 28240-69-9

1,2-Bis(dichlorophosphino)ethane

Cat. No.: B1347013
CAS No.: 28240-69-9
M. Wt: 231.8 g/mol
InChI Key: SBWAJHLQMFBNIN-UHFFFAOYSA-N
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Scientific Research Applications

1,2-Bis(dichlorophosphino)ethane has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . In contact with water, it releases gases which are toxic if inhaled .

Future Directions

1,2-Bis(dichlorophosphino)ethane is a key intermediate in the synthesis of various organophosphorus compounds . Its use in the synthesis of ethylene-bridged bis(phosphane)s ligands by reacting with an organometallic reagent is well-documented . Future research may explore new synthesis methods and applications of this compound .

Biochemical Analysis

Biochemical Properties

1,2-Bis(dichlorophosphino)ethane plays a significant role in biochemical reactions, particularly in the synthesis of chelating ligands. These ligands are crucial for stabilizing metal complexes in various biochemical processes . The compound interacts with enzymes and proteins that contain metal ions, forming stable complexes that can influence the activity of these biomolecules. For example, this compound can react with Grignard reagents and secondary amines to produce chelating ligands, which are essential for catalytic processes .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in forming chelating ligands suggests that it may influence cell function by stabilizing metal ions within cells. This stabilization can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metal ions could potentially impact various cellular processes, although specific studies on these effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of chelating ligands. These ligands bind to metal ions, creating stable complexes that can influence the activity of enzymes and other biomolecules. The compound’s interaction with Grignard reagents and secondary amines highlights its role in producing chelating ligands that are essential for various biochemical reactions . The binding interactions with metal ions can lead to enzyme inhibition or activation, depending on the specific metal and enzyme involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is known to be stable under standard conditions, but its long-term effects on cellular function have not been extensively studied . Over time, the compound may degrade, potentially impacting its effectiveness in forming chelating ligands.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that the effects vary with dosage. At lower doses, the compound may effectively form chelating ligands without causing adverse effects. At higher doses, there may be toxic or adverse effects, although specific studies on these effects are limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Its role in forming chelating ligands suggests that it may interact with enzymes and cofactors involved in metal ion metabolism. The compound’s ability to stabilize metal ions could influence metabolic flux and metabolite levels, although specific studies on these effects are limited .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Its role in forming chelating ligands suggests that it may interact with transporters and binding proteins that facilitate the movement of metal ions. The compound’s ability to form stable complexes with metal ions could influence its localization and accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Its role in forming chelating ligands suggests that it may be directed to specific compartments or organelles where metal ions are present. The compound’s ability to form stable complexes with metal ions could influence its activity and function within different subcellular compartments .

Chemical Reactions Analysis

1,2-Bis(dichlorophosphino)ethane undergoes various chemical reactions, including:

Properties

IUPAC Name

dichloro(2-dichlorophosphanylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl4P2/c3-7(4)1-2-8(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWAJHLQMFBNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067368
Record name Phosphonous dichloride, 1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28240-69-9
Record name 1,2-Bis(dichlorophosphino)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28240-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonous dichloride, P,P'-1,2-ethanediylbis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028240699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous dichloride, P,P'-1,2-ethanediylbis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonous dichloride, 1,2-ethanediylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(dichlorophosphino)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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